Pristanic acid - 1189-37-3

Pristanic acid

Catalog Number: EVT-374383
CAS Number: 1189-37-3
Molecular Formula: C19H38O2
Molecular Weight: 298.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid derived from the isoprenoid phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) through α-oxidation in the peroxisome. [, , , , , , , , , , ] Phytanic acid itself originates from dietary sources, particularly red meat and dairy products, and is a component of chlorophyll. [, , , , , , , ] Pristanic acid is then further metabolized via β-oxidation in peroxisomes. [, , , , , , ]

Pristanic acid plays a critical role in understanding fatty acid metabolism and peroxisomal function. It is a key biomarker in the diagnosis of peroxisomal disorders, particularly those affecting branched-chain fatty acid oxidation. [, , , , , , , ] These disorders can lead to the accumulation of pristanic acid, causing various neurological and developmental problems. [, , , , , ] Pristanic acid also acts as a ligand for the peroxisome proliferator-activated receptor α (PPARα), playing a role in regulating lipid metabolism and potentially impacting disease development. [, , , , , , ]

Future Directions
  • Elucidating the Role of Pristanic Acid in Neurotoxicity: The neurological dysfunction often observed in peroxisomal disorders with elevated pristanic acid levels necessitates further investigation into its potential neurotoxic effects. [, , , ]
  • Developing Targeted Therapies for Peroxisomal Disorders: Understanding the specific defects in pristanic acid metabolism in various peroxisomal disorders can pave the way for developing targeted therapies aimed at restoring metabolic balance and alleviating disease symptoms. [, , , ]
  • Investigating the Impact of Pristanic Acid on PPARα Activity in Different Tissues: Exploring the tissue-specific effects of pristanic acid on PPARα activation can provide a more comprehensive understanding of its influence on lipid metabolism and its potential role in diverse physiological and pathological processes. [, ]
  • Further Exploring the Link Between Dietary Pristanic Acid and Disease: Delving deeper into the connection between dietary pristanic acid intake, its metabolism, and the development of diseases like prostate cancer can offer valuable insights for risk assessment and potential dietary interventions. [, ]

Phytanic Acid

Compound Description: Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid naturally found as a mixture of (3S,7R,11R)- and (3R,7R,11R)-diastereomers. It is derived from the chlorophyll component phytol and is primarily obtained through the consumption of dairy products and red meat [, , ]. Phytanic acid is broken down in the peroxisome to pristanic acid via α-oxidation [, , ]. It is also a known activator of the peroxisome proliferator-activated receptor α (PPARα) [, , ]. Relevance: Phytanic acid is the direct precursor to pristanic acid, converted through α-oxidation. Both compounds are branched-chain fatty acids and are involved in peroxisomal metabolism. Elevated levels of both phytanic acid and pristanic acid are implicated in peroxisomal disorders [].

2-Hydroxyphytanic Acid

Compound Description: 2-Hydroxyphytanic acid is an intermediate in the α-oxidation pathway of phytanic acid [, ]. It is formed from phytanic acid through α-hydroxylation [].Relevance: The accumulation of 2-hydroxyphytanic acid indicates a defect in the α-oxidation pathway, which can also lead to the accumulation of phytanic acid and, subsequently, pristanic acid. This accumulation is characteristic of certain peroxisomal disorders like rhizomelic chondrodysplasia punctata [].

2-Ketophytanic Acid

Compound Description: 2-Ketophytanic acid is another intermediate in the α-oxidation pathway of phytanic acid, formed from 2-hydroxyphytanic acid []. Relevance: Like 2-hydroxyphytanic acid, accumulation of 2-ketophytanic acid signals a deficiency in the α-oxidation pathway of phytanic acid, potentially leading to a buildup of pristanic acid. This accumulation pattern is indicative of specific peroxisomal disorders [].

4,8-Dimethylnonanoyl-CoA

Compound Description: 4,8-Dimethylnonanoyl-CoA is a key intermediate produced during the peroxisomal β-oxidation of pristanic acid [, , ]. It is further metabolized in mitochondria [, ]. Relevance: The production and transport of 4,8-dimethylnonanoyl-CoA highlight the interplay between peroxisomes and mitochondria in the complete degradation of pristanic acid. Defects in this process can lead to the accumulation of pristanic acid and its metabolites [, ].

4,8-Dimethylnonanoylcarnitine

Compound Description: 4,8-Dimethylnonanoylcarnitine is the carnitine ester of 4,8-dimethylnonanoyl-CoA. It is formed within the peroxisome and transported to the mitochondrion for further oxidation [, ].Relevance: The formation and transport of 4,8-dimethylnonanoylcarnitine are essential for the complete degradation of pristanic acid, as it allows for the transfer of the partially oxidized intermediate from the peroxisome to the mitochondrion [, ].

2,6-Dimethylheptanoyl-CoA

Compound Description: 2,6-Dimethylheptanoyl-CoA is a downstream metabolite produced during the mitochondrial β-oxidation of 4,8-dimethylnonanoyl-CoA, derived from pristanic acid []. Relevance: This compound further demonstrates the multi-organelle pathway involved in the complete breakdown of pristanic acid, with initial steps occurring in the peroxisome followed by final oxidation in the mitochondrion [].

2,6-Dimethylheptanoylcarnitine

Compound Description: 2,6-Dimethylheptanoylcarnitine is the carnitine ester of 2,6-dimethylheptanoyl-CoA, another intermediate in the mitochondrial oxidation of pristanic acid breakdown products [].Relevance: This compound, along with 4,8-dimethylnonanoylcarnitine, emphasizes the role of the carnitine shuttle system in transporting intermediates of pristanic acid metabolism between peroxisomes and mitochondria [].

Trimethylundecanoic Acid (2,6,10-Trimethylundecanoic acid)

Compound Description: Trimethylundecanoic acid is a metabolite of pristanic acid produced during its beta-oxidation in peroxisomes [].Relevance: Accumulation of trimethylundecanoic acid, along with pristanic acid, is observed in individuals with α-methylacyl-CoA racemase deficiency, indicating its role as a diagnostic marker for this specific peroxisomal disorder [].

α-Methylacyl-CoA Racemase

Compound Description: α-Methylacyl-CoA racemase is an enzyme required for the β-oxidation of pristanic acid. It converts the (2R)-isomer of pristanic acid to its (2S)-isomer, which is the form that can be degraded by the β-oxidation pathway [, ]. Relevance: This enzyme plays a critical role in pristanic acid metabolism. Deficiency in α-methylacyl-CoA racemase leads to the accumulation of pristanic acid and trimethylundecanoic acid, resulting in a specific peroxisomal disorder [].

Dihydroxycholestanoic Acid (DHCA) and Trihydroxycholestanoic Acid (THCA)

Compound Description: DHCA and THCA are bile acid intermediates. They are degraded in the peroxisome by a β-oxidation pathway that shares some enzymes with the pristanic acid β-oxidation pathway, including α-methylacyl-CoA racemase [, ].Relevance: The accumulation of DHCA and THCA, along with pristanic acid, can be indicative of a deficiency in α-methylacyl-CoA racemase, affecting both bile acid and branched-chain fatty acid metabolism [, ].

2-Methylpalmitic Acid

Compound Description: 2-Methylpalmitic acid is a synthetic analog of pristanic acid used in research to study the enzymes involved in branched-chain fatty acid beta-oxidation [].Relevance: This compound helps elucidate the specific roles of different multifunctional proteins (MFPs) in the breakdown of branched-chain fatty acids like pristanic acid. Research using 2-methylpalmitic acid has provided evidence that MFP-2 is involved in the peroxisomal degradation of branched-chain fatty acids like pristanic acid [].

Source and Classification

Pristanic acid is classified as a very long-chain fatty acid (VLCA) due to its long hydrocarbon chain. It is sourced mainly from dietary intake of animal fats, where it exists in small quantities. In the human body, it can be synthesized from phytanic acid, which itself is derived from dietary sources such as green leafy vegetables and certain animal products. The classification of pristanic acid falls under the category of saturated fatty acids due to the absence of double bonds in its structure.

Synthesis Analysis

Methods of Synthesis

Pristanic acid can be synthesized through several methods:

  1. Beta-Oxidation of Phytanic Acid: The primary biological pathway for pristanic acid synthesis involves the degradation of phytanic acid via peroxisomal beta-oxidation. This process removes two carbon units at a time, leading to the formation of pristanic acid.
  2. Chemical Synthesis: Laboratory synthesis can also be achieved through organic reactions involving branched-chain fatty acids. For example, pristanic acid can be synthesized by the alkylation of appropriate carboxylic acids or through the use of Grignard reagents.

Technical Details

In laboratory settings, pristanic acid is often analyzed using advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These methods allow for precise quantification and characterization of pristanic acid in biological samples.

Molecular Structure Analysis

Structure and Data

Pristanic acid has a molecular formula of C15H30O2C_{15}H_{30}O_2 and a molecular weight of 242.4 g/mol. Its structure features a long hydrocarbon chain with four methyl branches at the second, sixth, tenth, and fourteenth positions:

  • Structural Formula:
    CH3C(CH3)C(CH3)C(CH3)C(CH2)C(O)OH\text{CH}_3-\text{C}(\text{CH}_3)-\text{C}(\text{CH}_3)-\text{C}(\text{CH}_3)-\text{C}(\text{CH}_2)-\text{C}(\text{O})-\text{OH}

This unique branching contributes to its physical properties and metabolic behavior.

Chemical Reactions Analysis

Reactions and Technical Details

Pristanic acid undergoes various chemical reactions typical of fatty acids:

  1. Esterification: Pristanic acid can react with alcohols to form esters, which are important in biodiesel production and other chemical applications.
  2. Beta-Oxidation: In biological systems, pristanic acid is subjected to beta-oxidation within peroxisomes, leading to the production of acetyl-CoA units.
  3. Hydrogenation: Under specific conditions, pristanic acid can be hydrogenated to yield saturated fatty acids.

These reactions are crucial for understanding both its biochemical significance and potential industrial applications.

Mechanism of Action

Process and Data

The mechanism by which pristanic acid acts within biological systems primarily involves its metabolism through beta-oxidation:

  • Beta-Oxidation Pathway: In this pathway, pristanic acid is transported into peroxisomes where it undergoes sequential removal of two-carbon units. This process generates acetyl-CoA and shorter-chain fatty acids that can enter other metabolic pathways.
  • Role in Peroxisomal Disorders: Accumulation of pristanic acid in plasma is often indicative of peroxisomal disorders such as Refsum disease or X-linked adrenoleukodystrophy. These conditions impair the normal oxidation processes leading to elevated levels of pristanic acid.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pristanic acid is typically a colorless liquid or white solid.
  • Melting Point: Approximately 33 °C.
  • Boiling Point: About 300 °C.

Chemical Properties

  • Solubility: Pristanic acid is soluble in organic solvents but has limited solubility in water due to its hydrophobic nature.
  • Reactivity: It reacts readily with strong oxidizing agents and can participate in various chemical transformations typical for fatty acids.

Relevant data from studies indicate that pristanic acid levels vary significantly among individuals based on dietary habits and metabolic health .

Applications

Scientific Uses

Pristanic acid has several scientific applications:

  1. Biomarker for Peroxisomal Disorders: Its measurement serves as an important diagnostic tool for identifying peroxisomal disorders in clinical settings.
  2. Metabolic Studies: Researchers utilize pristanic acid in studies examining lipid metabolism and the effects of dietary fats on health.
  3. Analytical Chemistry: Techniques involving pristanic acid are employed in developing sensitive assays for quantifying very long-chain fatty acids in biological samples .
Biochemical Characteristics of Pristanic Acid

Structural Properties and Chemical Identity

Pristanic acid, systematically named 2,6,10,14-tetramethylpentadecanoic acid, is a saturated branched-chain fatty acid with the molecular formula C₁₉H₃₈O₂ and a molecular weight of 298.50 g/mol. Its structure features a 15-carbon backbone with four methyl (–CH₃) groups attached at the 2nd, 6th, 10th, and 14th positions (Figure 1) [1] [6] [9]. The carboxyl group (–COOH) at carbon 1 enables typical fatty acid reactivity, such as esterification and CoA activation. Unlike linear fatty acids, pristanic acid’s methyl branches create steric hindrance, restricting conformational flexibility and influencing interactions with proteins and membranes [5] [7].

The molecule exists as diastereomers due to chiral centers at carbons 2, 6, 10, and 14. Naturally occurring pristanic acid primarily adopts the 2S,6R,10R configuration, which is critical for its metabolism via peroxisomal β-oxidation enzymes [2] [10]. Its hydrophobic nature is evidenced by a low water solubility (0.0035 mg/L at 25°C) and a high calculated octanol-water partition coefficient (XLogP3 ~8.0) [9] [10].

Table 1: Key Chemical Identifiers of Pristanic Acid

PropertyValue/Descriptor
IUPAC Name2,6,10,14-Tetramethylpentadecanoic acid
CAS Registry Number1189-37-3
Molecular FormulaC₁₉H₃₈O₂
Molecular Weight298.50 g/mol
ChEBI Identifier51340
Canonical SMILESCC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)O
Density (est.)0.882 ± 0.06 g/cm³
Melting Point~33°C (solid to liquid transition)

Natural Occurrence and Dietary Sources

Pristanic acid is ubiquitously present in biological systems but accumulates at micromolar concentrations (typically 1–10 μM) in the blood plasma of healthy humans [2] [5]. It enters organisms through two primary routes:

  • Direct Dietary Intake: Found in trace amounts in animal fats, particularly dairy products (butterfat, milk), ruminant tissues (bovine depot fat), and marine lipids (krill, whale blubber, fish oils) [1] [9].
  • Endogenous Biosynthesis: Derived via α-oxidation of phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a chlorophyll metabolite obtained from green plant consumption. This conversion occurs in peroxisomes and is essential since humans cannot synthesize pristanic acid de novo [1] [2] [10].

Notably, pristanic acid often coexists with phytanic acid in lipids. Significant sources include:

  • Terrestrial: Human milk fat, sheep perinephric fat, and butterfat.
  • Marine: Freshwater sponges, krill, and whale oils [1] [9].
  • Petroleum: Trace amounts occur in Californian petroleum deposits, indicating its abiotic stability [1].

Table 2: Occurrence of Pristanic Acid in Natural Sources

SourceConcentration/Notes
Human Blood Plasma1–10 μM (physiological range)
Bovine ButterfatIsolated as a minor component
Whale BlubberComponent of marine lipid pools
Human Milk FatDetected in lipid extracts
Krill OilPresent in phospholipid fractions

Physicochemical Behavior in Biological Systems

In aqueous environments, pristanic acid exhibits extremely low solubility (0.0035 mg/L at 25°C) due to its branched hydrophobic chain [9] [10]. It readily incorporates into lipid bilayers, where its methyl branches increase membrane fluidity and disrupt lipid packing compared to unbranched fatty acids like palmitic acid [5] [7]. This perturbation alters membrane protein function, including:

  • Ion Channel Dysregulation: Facilitates abnormal calcium (Ca²⁺) influx in neural cells.
  • Receptor Signaling: Modulates membrane-bound receptors like G-protein-coupled receptors (GPCRs) [5].

Pristanic acid’s behavior is concentration-dependent:

  • At physiological levels (≤10 μM), it acts as a ligand for the nuclear receptor peroxisome proliferator-activated receptor alpha (PPARα), regulating genes involved in fatty acid oxidation [2] [3].
  • At pathological concentrations (>100 μM), observed in peroxisomal disorders, it:
  • Uncouples Mitochondrial Respiration: Disrupts the proton gradient by increasing H⁺ permeability.
  • Inhibits Energy Metabolism: Reduces state 3 respiration (ADP-stimulated) and impairs the ADP/ATP carrier (AAC), limiting cellular ATP supply [5] [7].
  • Induces Oxidative Stress: Promotes reactive oxygen species (ROS) generation in mitochondria [5].

Additionally, pristanic acid sensitizes mitochondria to calcium-induced permeability transition (PT), a process triggering apoptosis. This is exacerbated when mitochondria are preloaded with Ca²⁺, indicating synergistic toxicity [7].

Table 3: Membrane and Mitochondrial Effects of Pristanic Acid

ParameterEffectConsequence
Membrane FluidityIncreasedAltered ion channel/receptor function
Mitochondrial H⁺ LeakEnhanced proton conductanceUncoupling of oxidative phosphorylation
ADP/ATP Carrier (AAC)Inhibition of nucleotide exchangeReduced ATP synthesis
Calcium Retention CapacityDecreased (in Ca²⁺-loaded mitochondria)Permeability transition pore opening
PPARα ActivationEC₅₀ ≈ 40 μMGene expression modulation

Properties

CAS Number

1189-37-3

Product Name

Pristanic acid

IUPAC Name

2,6,10,14-tetramethylpentadecanoic acid

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C19H38O2/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(20)21/h15-18H,6-14H2,1-5H3,(H,20,21)

InChI Key

PAHGJZDQXIOYTH-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)O

Synonyms

pristanic acid

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.